2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole
Description
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole is a complex organic compound that features a combination of a piperazine ring, a benzo[d]thiazole ring, and a chlorothiophene moiety
Properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2S3/c16-12-4-5-13(24-12)25(21,22)20-8-6-19(7-9-20)15-18-14-10(17)2-1-3-11(14)23-15/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBBMJGTGRSUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to form the piperazine intermediate.
Coupling with Benzo[d]thiazole: The piperazine intermediate is then coupled with 4-fluorobenzo[d]thiazole using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring.
Scientific Research Applications
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceutical Research: The compound is studied for its pharmacokinetic properties and potential use in drug development.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole
Uniqueness
Compared to similar compounds, 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole is unique due to the presence of the fluorine atom on the benzo[d]thiazole ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties.
Biological Activity
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole is a complex organic compound characterized by its unique structural features, including a piperazine ring, a benzo[d]thiazole ring, and a chlorothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 446.0 g/mol. The structure includes significant functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClFN₃O₂S₃ |
| Molecular Weight | 446.0 g/mol |
| IUPAC Name | 2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-fluoro-1,3-benzothiazole |
| CAS Number | 955702-13-3 |
The primary target of this compound is believed to be coagulation factor X , which plays a crucial role in the coagulation cascade. By inhibiting this factor, the compound may exert anticoagulant effects, making it a candidate for further investigation in thromboembolic disorders.
Proposed Mechanism
The mechanism involves the interaction of the sulfonamide moiety with the active site of factor X, potentially leading to conformational changes that inhibit its activity.
Anticoagulant Activity
Research indicates that compounds similar to this compound exhibit significant anticoagulant properties. In vitro assays have shown promising results in inhibiting thrombin and factor Xa activities, suggesting potential therapeutic applications in managing conditions like deep vein thrombosis and pulmonary embolism.
Acetylcholinesterase Inhibition
In studies involving related thiazole compounds, notable acetylcholinesterase (AChE) inhibitory activity was observed. This suggests that this compound may also contribute to cognitive enhancement by increasing acetylcholine levels in the brain, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various thiazole derivatives demonstrated that compounds with similar structures to our target exhibited IC50 values ranging from 2.7 µM to higher concentrations against AChE, indicating their potential as therapeutic agents for cognitive disorders .
- Molecular Docking Studies : Computational studies have confirmed the binding affinity of this compound to AChE and factor X, supporting its role as an inhibitor. The docking simulations suggest that the presence of the fluorine atom enhances binding interactions due to increased electronegativity .
- Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations have indicated favorable absorption and distribution characteristics for compounds within this class, although further studies are required to fully elucidate their metabolic pathways .
Q & A
Q. How are analytical methods validated for quantifying the compound in biological matrices?
- Methodological Answer : LC-MS/MS methods are validated per ICH guidelines. Calibration curves (1–1000 ng/mL) in plasma or tissue homogenates assess linearity (R² > 0.99). Precision (intra-day/inter-day CV < 15%) and recovery rates (>80%) are confirmed. Stability tests (freeze-thaw, long-term) ensure integrity. Cross-validate with NMR for metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
